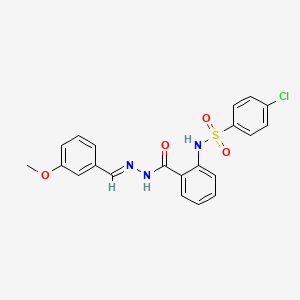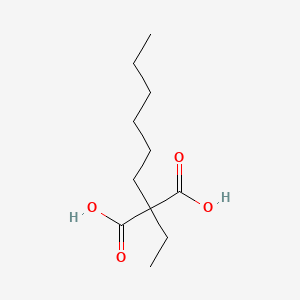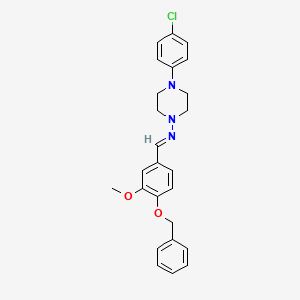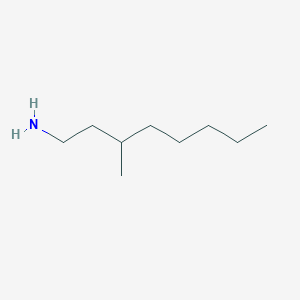![molecular formula C14H14N4O B12002210 N'-[1-(4-aminophenyl)ethylidene]isonicotinohydrazide CAS No. 92193-14-1](/img/structure/B12002210.png)
N'-[1-(4-aminophenyl)ethylidene]isonicotinohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[1-(4-aminofenil)etilidén]isonicotinohidrazida es un compuesto orgánico que pertenece a la clase de las hidrazonas. Este compuesto se caracteriza por la presencia de un grupo funcional hidrazona, que se forma por la condensación de hidrazina con un compuesto carbonílico. La estructura de N'-[1-(4-aminofenil)etilidén]isonicotinohidrazida incluye una parte isonicotinilo y un grupo fenilo sustituido, lo que lo convierte en un compuesto de interés en diversos campos de la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
N'-[1-(4-aminofenil)etilidén]isonicotinohidrazida se puede sintetizar mediante la reacción de condensación entre la hidrazida del ácido isonicotínico y el 4-aminobenzaldehído. La reacción suele tener lugar en un disolvente de etanol bajo condiciones de reflujo. El esquema general de la reacción es el siguiente:
- Disolver la hidrazida del ácido isonicotínico en etanol.
- Añadir 4-aminobenzaldehído a la solución.
- Calentar la mezcla a reflujo durante varias horas.
- Enfriar la mezcla de reacción a temperatura ambiente.
- Filtrar el producto precipitado y lavar con etanol frío.
- Secar el producto a presión reducida.
Métodos de producción industrial
Si bien la síntesis de laboratorio de N'-[1-(4-aminofenil)etilidén]isonicotinohidrazida está bien documentada, los métodos de producción industrial pueden implicar la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, para aumentar el rendimiento y la pureza. También se pueden emplear reactores de flujo continuo y sistemas de síntesis automatizados para aumentar la producción.
Análisis De Reacciones Químicas
Tipos de reacciones
N'-[1-(4-aminofenil)etilidén]isonicotinohidrazida experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes u otros productos de oxidación.
Reducción: Las reacciones de reducción pueden convertir el grupo hidrazona en derivados de hidrazina.
Sustitución: El grupo amino del anillo fenilo puede participar en reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan a menudo.
Sustitución: Los reactivos como los haluros de alquilo o los cloruros de acilo se pueden utilizar para reacciones de sustitución.
Principales productos formados
Oxidación: Derivados oxidados del grupo hidrazona.
Reducción: Derivados de hidrazina.
Sustitución: Derivados fenilo sustituidos.
Aplicaciones Científicas De Investigación
N'-[1-(4-aminofenil)etilidén]isonicotinohidrazida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como ligando en la química de coordinación y como precursor para la síntesis de otros compuestos orgánicos.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos fármacos.
Industria: Se utiliza en la síntesis de colorantes, polímeros y otros materiales de interés industrial.
Mecanismo De Acción
El mecanismo de acción de N'-[1-(4-aminofenil)etilidén]isonicotinohidrazida implica su interacción con dianas moleculares como enzimas y receptores. El grupo hidrazona del compuesto puede formar complejos estables con iones metálicos, influyendo en diversas vías bioquímicas. Además, el grupo amino del anillo fenilo puede participar en enlaces de hidrógeno y otras interacciones con macromoléculas biológicas, modulando su actividad.
Comparación Con Compuestos Similares
Compuestos similares
- N'-[1-(4-nitrofenil)etilidén]isonicotinohidrazida
- N'-[1-(4-metoxifenil)etilidén]isonicotinohidrazida
- N'-[1-(4-clorofenil)etilidén]isonicotinohidrazida
Unicidad
N'-[1-(4-aminofenil)etilidén]isonicotinohidrazida es único debido a la presencia del grupo amino en el anillo fenilo, que confiere una reactividad química y una actividad biológica distintas en comparación con sus análogos. La capacidad de este compuesto para formar enlaces de hidrógeno y participar en reacciones de sustitución nucleófila lo hace particularmente valioso en diversas aplicaciones de investigación.
Propiedades
Número CAS |
92193-14-1 |
|---|---|
Fórmula molecular |
C14H14N4O |
Peso molecular |
254.29 g/mol |
Nombre IUPAC |
N-[(E)-1-(4-aminophenyl)ethylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H14N4O/c1-10(11-2-4-13(15)5-3-11)17-18-14(19)12-6-8-16-9-7-12/h2-9H,15H2,1H3,(H,18,19)/b17-10+ |
Clave InChI |
BLINGJUSNNLPEX-LICLKQGHSA-N |
SMILES isomérico |
C/C(=N\NC(=O)C1=CC=NC=C1)/C2=CC=C(C=C2)N |
SMILES canónico |
CC(=NNC(=O)C1=CC=NC=C1)C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methylene)methane-1,1-dicarbonitrile](/img/structure/B12002140.png)


![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(4-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12002163.png)
![2-chloro-9-(4-chlorophenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane]](/img/structure/B12002171.png)






